molecular formula C18H13ClO5 B3016326 Methyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 637747-39-8

Methyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B3016326
CAS No.: 637747-39-8
M. Wt: 344.75
InChI Key: WNDCUJXEKFPJIG-UHFFFAOYSA-N
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Description

Methyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methyl-substituted benzofuran core. The compound features a methyl ester at position 3 and a 2-chlorobenzoyloxy group at position 5. Its molecular formula is inferred as C₁₈H₁₃ClO₅, with an approximate molecular weight of 344.75 g/mol (calculated by adjusting the molecular weight of its 4-fluoro analog from ).

The benzofuran scaffold is notable for its prevalence in pharmaceuticals and agrochemicals due to its bioisosteric similarity to indoles and coumarins. Substituents such as the 2-chlorobenzoyloxy group and methyl ester influence the compound’s physicochemical properties, including lipophilicity, solubility, and metabolic stability. Synthesis likely involves esterification of 5-hydroxy-2-methylbenzofuran-3-carboxylate with 2-chlorobenzoyl chloride, analogous to methods described for related compounds in .

Properties

IUPAC Name

methyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10-16(18(21)22-2)13-9-11(7-8-15(13)23-10)24-17(20)12-5-3-4-6-14(12)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDCUJXEKFPJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a benzofuran core with a chlorobenzoyl moiety. Its chemical formula is C20H17ClO5C_{20}H_{17}ClO_5, and it features both ester and aromatic functionalities, which are pivotal in its biological interactions.

Anticancer Properties

Research indicates that compounds with similar benzofuran structures exhibit significant anticancer activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC). In vitro assessments reveal that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5491.48Apoptosis induction
Compound BNCI-H230.49VEGFR-2 inhibition
This compoundTBDTBDTBD

Anticholinesterase Activity

Benzofuran derivatives have also been investigated for their anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have demonstrated the ability to inhibit cholinesterase enzymes effectively.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The chlorobenzoyl group may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, enhancing their anticancer potential.
  • Cholinesterase Inhibition : The compound may modulate neurotransmitter levels by inhibiting cholinesterase, offering potential benefits in treating cognitive disorders.

Case Studies and Research Findings

A study published in Nature highlighted the efficacy of benzofuran derivatives in targeting cancer cell lines. The most potent compound exhibited an IC50 value comparable to established drugs, reinforcing the therapeutic potential of these compounds.

Another investigation focused on the synthesis of various benzofuran derivatives, revealing that modifications to the structure significantly influenced biological activity. These findings suggest that further research into this compound could yield valuable insights into its pharmacological applications.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoyloxy Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate 2-Cl C₁₈H₁₃ClO₅ 344.75 (inferred) Increased lipophilicity vs. F
Methyl 5-[(4-fluorobenzoyl)oxy]-2-methylbenzofuran-3-carboxylate 4-F C₁₈H₁₃FO₅ 328.30 Higher polarity due to F
Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methylbenzofuran-3-carboxylate 2,2-dimethylpropanoyl C₁₈H₂₀O₅ 316.35 Enhanced steric bulk
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate 2-Cl (benzyloxy) C₂₀H₁₉ClO₆ 390.82 Reduced hydrogen bonding vs. benzoyloxy

Key Observations:

  • Steric Considerations: The 2,2-dimethylpropanoyl (pivaloyl) group in the compound from introduces significant steric hindrance, which may reduce enzymatic degradation .
  • Hydrogen Bonding: Benzoyloxy groups (as in the target compound) engage in stronger hydrogen bonding than benzyloxy derivatives (), affecting solubility and crystallinity .

Ester Group Modifications

The methyl ester at position 3 can be replaced with bulkier esters, altering pharmacokinetic properties:

Table 2: Ester Group Variations

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Impact on Properties Reference
This compound Methyl C₁₈H₁₃ClO₅ 344.75 Higher volatility vs. methoxyethyl
2-Methoxyethyl 5-[(2-chlorobenzoyl)oxy]-2-methylbenzofuran-3-carboxylate 2-Methoxyethyl C₂₀H₁₇ClO₆ 388.80 Increased hydrophilicity
2-Methoxyethyl 5-((2,6-dichlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate 2,6-dichlorobenzyl C₂₁H₁₉Cl₂O₆ 454.29 Enhanced steric bulk and lipophilicity

Key Observations:

  • Hydrophilicity: The 2-methoxyethyl ester () introduces ether oxygen, improving water solubility compared to the methyl ester .
  • Metabolic Stability: Bulkier esters (e.g., 2,6-dichlorobenzyl in ) may resist esterase-mediated hydrolysis, prolonging biological half-life .

Structural and Crystallographic Insights

highlights that benzofuran derivatives with carboxyl groups form intermolecular hydrogen bonds, creating dimers and influencing crystal packing .

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